Product packaging for 7-Chloro-1-methyl-4-quinolone(Cat. No.:)

7-Chloro-1-methyl-4-quinolone

Cat. No.: B8277289
M. Wt: 193.63 g/mol
InChI Key: PSDVUIDSZMQDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-methyl-4-quinolone is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 4-quinolone core is a privileged structure found in a broad spectrum of pharmacologically active compounds . This specific derivative serves as a critical intermediate for researchers developing novel therapeutics, particularly in the fields of antibacterial and anticancer agents . The structural motif of chloroquinolines has been demonstrated to be valuable in diverse cancer types, notably breast cancer, with a high aptitude to induce apoptosis . Researchers utilize this compound as a building block to create more complex molecules, such as hybrids with biologically active benzenesulfonamide moieties, which have shown promising cytotoxic activity against various human cancer cell lines, including lung, HeLa, colorectal, and breast cancers . Furthermore, the 4-quinolone scaffold is historically significant as the foundation for a major class of antibiotics; the discovery of the first practical synthetic quinolone antibiotic was rooted in a 7-chloro-4-quinolone derivative identified as an impurity during chloroquine synthesis . This product is intended for research applications in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B8277289 7-Chloro-1-methyl-4-quinolone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

7-chloro-1-methylquinolin-4-one

InChI

InChI=1S/C10H8ClNO/c1-12-5-4-10(13)8-3-2-7(11)6-9(8)12/h2-6H,1H3

InChI Key

PSDVUIDSZMQDJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C2=C1C=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of the Quinolone Scaffold

Classical Synthetic Approaches to the Quinolone Core

The foundational synthesis of the quinolone core has been established through several classical named reactions, each offering a distinct pathway to this important heterocyclic system. These methods, while traditional, are still relevant in contemporary organic synthesis.

The Gould-Jacobs reaction is a widely utilized method for constructing the 4-hydroxyquinolone skeleton. wikipedia.orgmdpi.com The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, which upon thermal cyclization, yields a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent hydrolysis and decarboxylation afford the 4-quinolone. wikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring. mdpi.com

Another cornerstone in quinolone synthesis is the Conrad-Limpach-Knorr synthesis . This approach involves the reaction of anilines with β-ketoesters. quimicaorganica.orgjptcp.comwikipedia.org The reaction conditions dictate the final product; kinetically controlled conditions at lower temperatures favor the formation of 4-quinolones, while thermodynamically controlled conditions at higher temperatures yield 2-quinolones. quimicaorganica.orgwikipedia.org The mechanism proceeds through the formation of a Schiff base intermediate, followed by a thermal cyclization. wikipedia.orgscribd.com

The Camps cyclization provides a route to both 2-hydroxyquinolines and 4-hydroxyquinolines from o-acylaminoacetophenones using a base. wikipedia.orgnih.gov The regioselectivity of the intramolecular cyclization is dependent on the reaction conditions and the structure of the starting material. wikipedia.orgnih.gov The use of a strong base typically leads to the formation of the 4-quinolone derivative through an intramolecular aldol-type condensation. nih.govacs.org

Classical Synthesis Starting Materials Key Intermediate Product
Gould-Jacobs ReactionAniline, Alkoxymethylenemalonic esterAnilidomethylenemalonic ester4-Hydroxyquinoline
Conrad-Limpach-Knorr SynthesisAniline, β-ketoesterSchiff base4-Quinolone or 2-Quinolone
Camps Cyclizationo-AcylaminoacetophenoneEnolate4-Hydroxyquinoline or 2-Hydroxyquinoline

Metal-Free Reaction Protocols for Quinolone Synthesis

In recent years, the development of metal-free synthetic methods has gained significant attention due to their cost-effectiveness and reduced environmental impact. rsc.org These protocols often involve oxidative cyclization reactions. For instance, a metal-free oxidative intermolecular Mannich reaction between secondary amines and unmodified ketones has been developed for the synthesis of 2-arylquinoline-4(1H)-ones. nih.gov Another approach involves the radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfinic acids to produce sulfone-containing 4-quinolones. rsc.org Furthermore, transition-metal-free oxidative cyclization of isatins and alkynes has been reported for the synthesis of 3-carboxylate-4-quinolones. rsc.orgqeios.com

Transition Metal-Catalyzed Reaction Procedures for Quinolone Derivatives

Transition metal catalysis has emerged as a powerful tool for the synthesis of a diverse range of quinolone derivatives, often proceeding under milder conditions and with higher efficiency than classical methods. nih.govias.ac.in Palladium-catalyzed reactions are particularly prevalent. For example, the palladium-catalyzed carbonylative Sonogashira cross-coupling of 2-iodoanilines and terminal alkynes provides a route to 2,3-disubstituted 4-quinolones. nih.govqeios.com Another palladium-catalyzed method involves the oxidative annulation of acrylamides with arynes. nih.gov Copper-catalyzed amidation of o-halophenones followed by a base-promoted Camps cyclization is another effective two-step synthesis of 2-aryl-4-quinolones. acs.org

Nucleophilic Substitution Reactions Involving the Quinolone System

The quinolone scaffold, particularly when substituted with a halogen at the C-7 position, is amenable to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, which is a key strategy in the development of new quinolone derivatives. For instance, the chlorine atom at the C-7 position of 4,7-dichloroquinoline (B193633) can be readily displaced by nucleophiles such as amines. tandfonline.com The reaction of 4,7-dichloroquinoline with o-phenylenediamine (B120857) or thiosemicarbazide (B42300) under ultrasonic irradiation has been shown to produce the corresponding 7-substituted quinoline (B57606) derivatives. tandfonline.com These reactions are fundamental for creating libraries of compounds with diverse substituents at the C-7 position for structure-activity relationship studies.

Positional Derivatization Strategies of the Quinolone Nucleus

The biological activity of quinolones can be significantly modulated by the introduction of various substituents at different positions of the quinolone ring. rsc.orgqeios.com The N-1 and C-7 positions are particularly important for derivatization.

N-1 Substituent Modifications

The substituent at the N-1 position plays a crucial role in the interaction of quinolones with their biological targets. asm.org Optimal substituents at this position often include small alkyl or cycloalkyl groups, such as methyl, ethyl, and cyclopropyl (B3062369). youtube.com The introduction of these groups can be achieved through various alkylation strategies. While extensive derivatization at this position is common, large hydrophobic substituents at the N-1 position have been shown to have limited utility, potentially due to poor solubility or impaired target interaction. nih.gov

Modifications at C-2, C-3, C-5, C-6, and C-8 Positions

The quinolone scaffold, a bicyclic aromatic nucleus with a nitrogen atom at the 1-position and a ketone group, is a "privileged building block" in medicinal chemistry due to its synthetic accessibility and the diverse pharmacological activities of its derivatives. mdpi.comnih.gov Modifications at various positions of this scaffold have been extensively explored to develop new therapeutic agents.

C-2 Position: Targeted modifications at the C-2 position have been achieved through various synthetic methodologies. One approach involves the regioselective addition of organometallic reagents to N-Cbz protected 4-silyloxyquinolinium triflates. researchgate.net Additionally, C-H alkynylation at the C-2 position has been reported. nih.gov Enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized in high yields via a one-pot reaction using per-6-ABCD. nih.gov These chiral compounds can serve as precursors for other useful quinolone analogues. nih.gov

C-3 Position: The C-3 position, particularly with carboxylic acid derivatives, has been a major focus of modification. researchgate.net The Snieckus reaction, which involves the condensation of an anthranilic acid amide with a ketone followed by cyclization with a strong base, provides a route to 3-substituted quinolin-4-ones under relatively mild conditions. mdpi.com Another method for introducing 3-carbonyl functionalities involves a Cu(I)-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and oxidation. organic-chemistry.org

C-6 Position: The introduction of a fluorine atom at the C-6 position is a critical modification that significantly impacts the antimicrobial properties and bactericidal effect of quinolone drugs. nih.gov Many potent antibacterial 4-quinolone derivatives are halogenated at this position. rsc.org

C-8 Position: Modifications at the C-8 position have also been explored. For instance, the addition of a methoxy (B1213986) group at C-8 has been a feature in the development of some quinolone generations. nih.gov Furthermore, some antibacterial agents feature halogenation at the C-8 position. rsc.org

PositionType of ModificationSynthetic Method/Key FeatureImpact/Significance
C-2 Aryl substitutionOne-pot synthesis using per-6-ABCDProduces enantiomerically enriched compounds. nih.gov
AlkynylationSite-selective C-H alkynylationIntroduces alkyne functionality. nih.gov
C-3 Carboxylic acid derivativesSnieckus reactionAllows for 3-substitution under mild conditions. mdpi.com
Carbonyl groupsCu(I)-catalyzed aza-Michael additionEfficient one-pot synthesis of 3-carbonyl-4-quinolones. organic-chemistry.org
C-5 Amino, Hydroxyl, Methyl groupsStandard synthetic transformationsEnhances overall antimicrobial activity. nih.govnih.gov
C-6 Fluorine substitutionHalogenation reactionsSignificantly improves antimicrobial and bactericidal effects. nih.govrsc.org
C-8 Methoxy group, HalogenationStandard synthetic transformationsCan influence the antibacterial spectrum. nih.govrsc.org

Rational Design and Synthesis of Quinolone Hybrid Molecules

The rational design of hybrid molecules that incorporate the quinolone scaffold with other pharmacophores is a prominent strategy in drug discovery. mdpi.com This approach aims to develop novel compounds with enhanced or dual biological activities.

Quinolone-Triazole Hybrids: A notable example is the design and synthesis of hybrid molecules combining the 2-quinolone and 1,2,3-triazole pharmacophores, both known for their broad-spectrum antimicrobial properties. mdpi.com In silico techniques such as QSAR modeling, ADMET prediction, and molecular docking are employed to design a library of candidate molecules and optimize their antibacterial activity and drug-like properties. mdpi.com The synthesis of these hybrids often involves a multi-step process, culminating in a 1,3-dipolar cycloaddition (click chemistry) reaction between a quinolone derivative and an alkyl azide. mdpi.com

Pyrimidine-Quinolone Hybrids: Another area of investigation involves the synthesis of pyrimidine-quinolone hybrids. These have been designed as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). nih.gov The synthesis of these hybrids can be achieved through a green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction. nih.gov

Quinolone-α-aminophosphonate Hybrids: In the search for new antiviral agents with antibacterial properties, 2-quinolone-1,2,3-triazole derivatives bearing α-aminophosphonates have been synthesized. nih.gov These complex hybrids are designed to target both viral and bacterial enzymes. nih.gov

The design process for these hybrid molecules is often guided by computational studies to predict the interaction between the ligand and the target protein residue, thereby informing the synthetic strategy. researchgate.net

Isolation of Quinolones from Natural Sources

While many quinolones are synthetic, a variety of these compounds are also found in nature, produced by plants, animals, and microorganisms. oup.commdpi.com The discovery of naturally occurring quinolones has often served as a starting point for the development of synthetic analogs with improved medicinal properties. researchgate.net

Plant Sources: The historical isolation of quinine (B1679958) from the bark of the Cinchona tree is a landmark in the history of quinolone chemistry. oup.com This discovery spurred the synthesis of numerous quinoline derivatives. oup.com Other plant-derived quinolones include casimiroine, isolated from the seeds of Casimiroa edulis, which has shown antimutagenic activity. oup.com Evocarpine and related compounds, produced by Evodia rutaecarpa, are active against Helicobacter pylori. oup.com

Microbial Sources: Bacteria are also a significant source of natural quinolones. The actinomycete Pseudonocardia sp. produces quinolone natural products that have been shown to slow the growth of other bacterial species like E. coli and S. aureus. nih.gov Pseudomonas aeruginosa is known to produce over 50 different quinolones, some of which act as quorum-sensing signal molecules, regulating the expression of virulence genes. oup.comnih.gov

The isolation of these natural products typically involves extraction from the source material followed by chromatographic techniques to purify the individual compounds. researchgate.net The characterization of these isolated compounds is then carried out using spectroscopic and spectrometric methods. researchgate.net

Molecular Mechanisms of Action of Quinolone Pharmacophores

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary and most well-elucidated mechanism of action for quinolone antibacterials is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair. nih.govresearchgate.net While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the main target in Gram-positive bacteria. nih.govoup.com

Molecular Interactions Governing DNA Cleavage Inhibition

Interactions with Other Biological Targets Beyond Topoisomerases

While the primary targets of quinolones are well-established, research has indicated that these compounds may interact with other biological targets, potentially contributing to their broader pharmacological profile. It is important to note that specific data for 7-Chloro-1-methyl-4-quinolone in these contexts is limited, and the following sections are based on findings with other quinolone derivatives.

Modulation of Protein Kinases

Some studies have suggested that certain quinolone derivatives can modulate the activity of protein kinases, which are key regulators of cellular signaling pathways. For instance, some fluoroquinolones have been observed to affect the activity of MAP kinase and protein kinase C (PKC) in cancer cells. mdpi.com This modulation can, in turn, influence processes such as cell proliferation and inflammation. However, there is currently no specific research available that details the interaction of this compound with any particular protein kinase.

Inhibition of Histone Deacetylase (HDAC) Enzymes

More recently, the quinolone scaffold has been explored for its potential to inhibit histone deacetylase (HDAC) enzymes. nih.govnih.gov HDACs are involved in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Novel hybrid molecules that couple a quinolone moiety with a known HDAC-inhibiting pharmacophore have been synthesized and shown to possess dual activity. nih.gov These compounds typically feature a zinc-binding group, which is essential for interacting with the active site of HDAC enzymes. nih.gov At present, there is no direct evidence to suggest that this compound itself acts as an HDAC inhibitor, as it lacks the typical structural features of known HDACi.

Metal Ion Complexation and its Impact on Molecular Mechanisms

The 4-quinolone structure, with its carboxyl and ketone moieties, provides a prime site for chelation of metal ions. nih.govnih.gov This ability to form metal complexes has significant implications for the molecular mechanism of action of these compounds. The interaction with metal ions can influence the quinolone's solubility, bioavailability, and ultimately, its interaction with its biological targets. nih.govresearchgate.net

The formation of a ternary complex with DNA and topoisomerase is often dependent on the presence of a divalent metal ion, typically magnesium (Mg²⁺). nih.gov This metal ion is believed to mediate the interaction between the quinolone and the enzyme-DNA complex, stabilizing the cleavage complex. nih.gov The stability of these metal complexes can vary depending on the specific metal ion and the quinolone derivative. nih.gov For instance, trivalent cations like Al³⁺ and Fe³⁺ tend to form more stable chelates with quinolones compared to divalent cations like Mg²⁺ and Ca²⁺. nih.gov

Data Tables

Table 1: Inhibitory Concentration (IC50) of Various Quinolones against Bacterial Topoisomerases

Note: Data for this compound is not available. The following data for other quinolones is provided for illustrative purposes.

QuinoloneTarget EnzymeOrganismIC50 (µg/mL)
Ciprofloxacin (B1669076)DNA GyraseE. coli0.6
Levofloxacin (B1675101)DNA GyraseE. faecalis28.1
GatifloxacinDNA GyraseE. faecalis5.60
CiprofloxacinTopoisomerase IVE. faecalis2.0
LevofloxacinTopoisomerase IVE. faecalis1.0
GatifloxacinTopoisomerase IVE. faecalis0.5

Table 2: Stability Constants (log K) of Metal Complexes with Quinolones

Note: Data for this compound is not available. The following data for other quinolones is provided for illustrative purposes.

QuinoloneMetal Ionlog K1log K2
Norfloxacin (B1679917)Cu²⁺8.57.5
NorfloxacinZn²⁺5.85.2
NorfloxacinMg²⁺4.23.5
CiprofloxacinCu²⁺8.77.8
CiprofloxacinZn²⁺6.15.4
CiprofloxacinMg²⁺4.53.7

Stoichiometry and Stability of Metal-Quinolone Chelates

The functionality of quinolones is significantly influenced by their interaction with metal ions. The quinolone structure possesses two primary sites for metal chelation, with the most common being the bidentate coordination through the C4-carbonyl oxygen and an oxygen atom of the C3-carboxyl group. nih.gov Quinolones can form stable chelates with a variety of divalent and trivalent metal cations. nih.gov

The stoichiometry of these metal-quinolone complexes varies depending on the charge of the metal ion. Divalent cations such as Mg²⁺, Ca²⁺, and Cu²⁺ typically form chelates with a 1:1 or 1:2 metal-to-ligand ratio. nih.gov Trivalent cations like Al³⁺ and Fe³⁺ can form complexes with 1:1, 1:2, or 1:3 stoichiometry. nih.gov The stability of these chelates is pH-dependent and is also influenced by the solvent's dielectric constant. nih.gov Generally, quinolones exhibit a higher affinity for hard Lewis acids, forming more stable complexes with trivalent cations compared to divalent ones. nih.gov The formation of these chelates is a critical aspect of the quinolone's mechanism, as a metal ion (typically Mg²⁺) is believed to mediate the drug's interaction with the DNA-gyrase complex through a water-metal ion bridge. nih.gov

Table 1: Stability Order of Metal-Quinolone Chelates

This table illustrates the decreasing order of stability for chelates formed between common fluoroquinolones and various metal ions, as reported in scientific literature.

Quinolone Stability Order of Metal Chelates Reference
Ciprofloxacin Al³⁺ > Fe³⁺ > Cu²⁺ > Zn²⁺ > Mn²⁺ > Mg²⁺ nih.gov

Spectroscopic Probes of Metal-Quinolone Interactions with DNA

Spectroscopic techniques are invaluable for elucidating the interactions between quinolones, metal ions, and DNA. UV-visible absorption and fluorescence spectroscopy are commonly employed to study these ternary complexes. The binding of a quinolone to DNA can occur through different modes, including electrostatic interactions and intercalation, where the planar quinolone ring system inserts itself between the base pairs of the DNA double helix. nih.govnajah.edu

When a metal complex binds to DNA via intercalation, it typically results in hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a shift to a longer wavelength) in the UV-visible spectrum. nih.gov This is due to the strong stacking interaction between the drug's aromatic chromophore and the DNA base pairs. nih.gov Conversely, an increase in absorbance intensity, or hyperchromism, may indicate electrostatic or external binding. nih.gov

Fluorescence spectroscopy studies have shown that the intrinsic fluorescence of quinolones is often quenched upon binding to DNA, indicating the formation of a drug-DNA complex. researchgate.netnih.gov Metal ions can play a crucial mediating role in this interaction. For instance, divalent cations like Mg²⁺ can form a bridge between the quinolone's carboxyl/carbonyl groups and the phosphate (B84403) groups of the DNA backbone through electrostatic interactions. researchgate.net Other ions, such as Cu²⁺, may act as an intermediary between the drug and the DNA bases via coordinate bonds, enhancing the interaction between the drug's ring system and the DNA bases. researchgate.net

Table 2: Spectroscopic Changes upon Quinolone-DNA Interaction

This table summarizes typical observations from spectroscopic studies investigating the binding of quinolones to DNA.

Spectroscopic Method Observation Implied Interaction Mode Reference
UV-Visible Spectroscopy Hypochromism (decreased absorbance) Intercalation nih.gov
UV-Visible Spectroscopy Bathochromic Shift (red shift) Intercalation nih.gov
UV-Visible Spectroscopy Hyperchromism (increased absorbance) Electrostatic / External Binding nih.gov

Molecular Basis of Resistance Mechanisms to Quinolone-Based Compounds

The widespread use of quinolone antibiotics has led to the emergence and spread of bacterial resistance, which threatens their clinical efficacy. oup.comacs.org Bacteria have developed several mechanisms to counteract the effects of quinolones, which can be broadly categorized into two main types: modifications of the drug's targets and reduced intracellular drug accumulation. rsc.orgoup.comnih.gov A third, less common mechanism involves plasmid-mediated protection of the cellular targets. nih.govoup.com

Efflux Pump Inhibition by Quinolone Analogs

A primary mechanism for reduced drug accumulation is the active efflux of quinolones from the bacterial cell. oup.comoup.com This is mediated by transmembrane proteins known as efflux pumps, which recognize and expel a wide range of substrates, including antibiotics. nih.govasm.org In many Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as AcrAB-TolC in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, plays a significant role in quinolone resistance. nih.govasm.org

The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the activity of quinolones against resistant strains. nih.govmdpi.com Some quinoline (B57606) derivatives have been shown to act as competitive inhibitors of these pumps. nih.gov A well-characterized EPI is phenylalanine-arginine β-naphthylamide (PAβN), a broad-spectrum inhibitor that potentiates the activity of fluoroquinolones like levofloxacin against resistant P. aeruginosa strains. asm.orgmdpi.com By blocking the efflux pump, EPIs increase the intracellular concentration of the quinolone, allowing it to reach its target enzymes at effective levels. mdpi.com

Table 3: Examples of Efflux Pump Inhibitors and Their Effects

This table provides examples of compounds that inhibit bacterial efflux pumps, thereby increasing the efficacy of fluoroquinolones.

Inhibitor Target Pump Family Bacterial Species Example Effect on Fluoroquinolone Activity Reference
Phenylalanine-arginine β-naphthylamide (PAβN) RND (e.g., MexAB-OprM, AcrAB-TolC) P. aeruginosa, E. coli Potentiates activity of levofloxacin by up to 64-fold in overexpressing strains mdpi.com
Pyridoquinolones RND (e.g., AcrAB-TolC) Enterobacter aerogenes Restores activity of norfloxacin nih.gov

Target Modification and Resistance Development

The most common and clinically significant mechanism of high-level quinolone resistance involves mutations in the genes that encode the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govnih.govresearchgate.net These mutations typically occur within a specific, conserved region of the gyrA and parC genes known as the Quinolone Resistance-Determining Region (QRDR). nih.gov

Alterations in the amino acid sequence of the QRDR reduce the binding affinity of quinolones for the enzyme-DNA complex. nih.govnih.gov A single amino acid substitution, such as at serine-83 in GyrA of E. coli, can lead to a significant increase in the minimum inhibitory concentration (MIC) of the drug. nih.govnih.gov The accumulation of mutations in both primary and secondary target enzymes can confer progressively higher levels of resistance. nih.govoup.com In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is targeted first. nih.govoup.com

Table 4: Common QRDR Mutations Conferring Quinolone Resistance

This table lists key mutations within the Quinolone Resistance-Determining Region (QRDR) of target enzymes and their impact on bacterial resistance.

Bacterial Species Target Gene Common Amino Acid Substitution Consequence Reference
Escherichia coli gyrA Ser83 → Leu/Ala Reduced quinolone binding; resistance nih.govresearchgate.net
Escherichia coli gyrA Asp87 → Asn/Gly/Tyr Reduced quinolone binding; resistance nih.gov
Escherichia coli parC Ser80 → Ile/Arg Reduced quinolone binding; resistance nih.gov
Staphylococcus aureus parC (grlA) Ser80 → Phe/Tyr Primary target mutation leading to resistance nih.gov

Advanced Spectroscopic and Analytical Methodologies for Quinolone Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of quinolone derivatives. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish connectivity between them.

For the related compound, 7-chloro-4(1H)-quinolone, the ¹H NMR spectrum shows characteristic signals for the protons in the quinolone system. nih.gov It displays two olefinic protons and three protons corresponding to the 1,3,4-trisubstituted benzene (B151609) ring. nih.gov The ¹³C NMR spectrum correspondingly exhibits nine distinct carbon signals, confirming the core structure. nih.gov

Detailed assignments are achieved using 2D NMR techniques:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), revealing adjacent protons in the molecular structure. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous ¹H-¹³C one-bond connections. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the complete carbon skeleton and identifying quaternary carbons. nih.govsdsu.edu

In the analysis of a new set of 7-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, a combination of 1D NMR, DEPT, COSY, HSQC, and HMBC experiments was utilized to confirm the correlations between different carbon atoms and their attached or neighboring hydrogen atoms, leading to full signal assignments. clockss.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 7-chloro-4(1H)-quinolone in CD₃OD nih.gov

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity and Coupling Constant (J, Hz)
2 142.2 8.01 d, J = 7.3
3 110.3 6.37 d, J = 7.3
4 179.8 - -
4a 125.1 - -
5 128.3 8.24 d, J = 8.8
6 126.1 7.42 dd, J = 8.8, 1.9
7 142.2 - -
8 118.9 7.63 d, J = 1.9

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis (HRMS, ESI-CID-MS²)

Mass spectrometry (MS) is vital for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for quinolones, which typically produces a protonated molecular ion [M+H]⁺. clockss.orgresearchgate.net For instance, the chemical formula of 7-chloro-4(1H)-quinolone (C₉H₆ClNO) was confirmed by an observed protonated molecular ion peak at m/z 180.0218 [M+H]⁺ in its HRFAB mass spectrum, which closely matched the calculated value. nih.gov

Collision-Induced Dissociation (CID) is used to fragment the molecular ion, providing structural insights. Studies on various quinolone antibiotics reveal common fragmentation patterns. researchgate.netnih.gov Characteristic fragment ions often include losses of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺). researchgate.net Substituents on the quinolone core lead to distinctive fragmentation pathways, which serve as a basis for structural analysis and identification of novel derivatives. nih.gov For example, quinolones with a cyclopropyl (B3062369) group at the N-1 position show a characteristic loss of the cyclopropyl radical. researchgate.netnih.gov

Table 2: HRMS Data for a 7-chloro-4-hydroxy-2-quinolone Derivative clockss.org

Ion Formula Calculated m/z Found m/z

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of quinolones.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In quinolone derivatives, key vibrations include the C=O (carbonyl) stretching of the quinolone ring, C=C stretching of the aromatic rings, and vibrations associated with substituents. For a series of 7-chloro-4-hydroxy-2-quinolone-3-carboxamides, the IR spectra showed characteristic bands for O-H, N-H, and C=O (ester and amide) groups. clockss.org In a study of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, vibrational assignments were supported by density functional theory (DFT) calculations. iosrjournals.org The C-Cl stretching vibration was also identified, although it can overlap with other in-plane bending modes. iosrjournals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. The quinolone core is a chromophore that absorbs UV light, and the position and intensity of absorption bands are sensitive to the substitution pattern and solvent. This technique is useful for quantitative analysis and for studying interactions with other molecules.

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

A single-crystal X-ray diffraction study of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, an analog of the antimalarial drug piperaquine, revealed that it crystallizes in the monoclinic system with the P2₁/c space group. mdpi.compreprints.org The analysis detailed an extensive one-dimensional network formed by hydrogen bonding interactions between the quinoline (B57606) derivative and water molecules. mdpi.com Furthermore, the crystal structure was shown to be stabilized by a strong π–π stacking interaction between the chloro-benzene rings of adjacent quinoline units, with a centroid-to-centroid distance of 3.96 Å. preprints.org Such studies are critical for understanding physical properties like solubility and stability, which are influenced by the crystal packing architecture. mdpi.compreprints.org

Table 3: Crystal Data for 7-chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate mdpi.compreprints.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 90
β (°) 98.6180(10)
γ (°) 90

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study systems with unpaired electrons, such as organic radicals or transition metal complexes. nih.gov Since many quinolone-based drugs are known to form complexes with metal ions, EPR is a powerful tool for characterizing the electronic structure and coordination environment of these paramagnetic species. iosrjournals.orgnih.gov

The technique probes magnetic-dipole transitions between the spin states of unpaired electrons in the presence of an external magnetic field. nih.gov Analysis of the EPR spectrum can provide information on the oxidation state of the metal, the geometry of the complex, and the nature of the metal-ligand bonding. semanticscholar.org While EPR spectra of open-shell transition metal complexes are often measured at low temperatures due to fast relaxation, they provide invaluable data on the electronic ground state and magnetic properties of these systems. nih.gov

Fluorescence Spectroscopy and Chemometric Analysis for Reaction Pathway Monitoring

Quinolones are often fluorescent, a property that can be exploited for analytical purposes. Fluorescence spectroscopy, particularly when combined with chemometric methods like Parallel Factor Analysis (PARAFAC), provides a powerful and non-invasive way to monitor chemical reactions.

This approach has been successfully used to follow the degradation of fluoroquinolone mixtures in advanced oxidation processes. nih.gov By recording excitation-emission matrices (EEMs) over time, a multi-component model can be built. nih.gov This model allows for the simultaneous tracking of the decay of the parent pollutants, the formation and decay of fluorescent intermediates, and the appearance of final degradation products. nih.gov The results from this technique show good correlation with data from more conventional methods like HPLC and total organic carbon analysis, demonstrating its utility as a rapid and cost-effective monitoring tool. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of quinolone compounds. High-Performance Liquid Chromatography (HPLC) is the most widely used method.

Reverse-phase (RP) HPLC methods have been developed for the analysis of related compounds such as 7-chloro-4-aminoquinoline and 7-chloro-4-hydroxyquinoline. sielc.comsielc.com A typical method involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com These HPLC methods are robust, scalable for preparative separations to isolate impurities, and suitable for pharmacokinetic studies. sielc.com

Computational and Theoretical Investigations of 7 Chloro 1 Methyl 4 Quinolone and Quinolone Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, HOMO-LUMO Gap)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. rsc.orgresearchgate.net These calculations provide detailed information about molecular geometry, electronic distribution, and orbital energies.

One of the key applications of DFT in studying quinolone derivatives is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. rsc.orgnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates that a molecule is more polarizable and reactive, often referred to as a "soft" molecule, as it requires less energy to promote an electron from the HOMO to the LUMO. rsc.org This analysis is crucial for predicting how a quinolone derivative might interact with biological targets. For instance, the HOMO-LUMO energy gap for the parent compound, quinoline (B57606), has been calculated at the DFT level to be approximately -4.83 eV. scirp.org By calculating these parameters for 7-Chloro-1-methyl-4-quinolone and its analogs, researchers can predict their relative stability and reactivity, which is essential for understanding their potential biological activity. researchgate.netnih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

Descriptor Significance in Chemical Reactivity
HOMO Energy Indicates the electron-donating capability of a molecule. Higher energy corresponds to a better electron donor. researchgate.net
LUMO Energy Indicates the electron-accepting capability of a molecule. Lower energy corresponds to a better electron acceptor. researchgate.net
HOMO-LUMO Gap (ΔE) Represents the chemical reactivity and kinetic stability. A smaller gap signifies higher reactivity and lower stability. rsc.orgnih.govscirp.org
Chemical Hardness (η) Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." researchgate.net
Electronegativity (χ) Describes the power of an atom or molecule to attract electrons.

Molecular Docking and Dynamics Simulations of Quinolone-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a quinolone derivative, and a biological target, typically a protein or enzyme. researchgate.netscope-journal.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.netnih.gov This method involves placing the ligand in the active site of the target and calculating the binding affinity, often expressed as a docking score. researchgate.netscope-journal.com For quinolone analogs, a primary target is DNA gyrase, an enzyme crucial for bacterial DNA replication. scope-journal.comrsc.org Docking studies help elucidate how substituents on the quinolone ring influence binding affinities and orientations within the active site. researchgate.net For example, studies have shown that specific substitutions at the N-1 and C-8 positions of the quinolone core can lead to highly strained conformations that are key to potent antibacterial activity. nih.gov

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. nih.govscielo.br After docking, an MD simulation can be run on the ligand-target complex to assess its stability over time. scielo.brmdpi.com These simulations model the movements and conformational changes of the ligand and protein, confirming whether the binding mode predicted by docking is stable. rsc.org Analysis of parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and hydrogen bond formation during the simulation helps to validate the stability of the interaction. plos.org Such simulations have been used to confirm the stable binding of quinolone derivatives within the active site of enzymes like DNA gyrase. rsc.org

Table 2: Summary of Molecular Docking and Dynamics Simulation Applications for Quinolones

Technique Purpose Key Findings for Quinolone Analogs
Molecular Docking Predicts binding conformation and affinity of a ligand to a target receptor. researchgate.netscope-journal.com Identifies crucial interactions between quinolones and active site residues of targets like DNA gyrase and topoisomerase. researchgate.netscope-journal.comacs.org

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability of the ligand-receptor complex over time. rsc.orgscielo.br | Confirms the stability of docked quinolone-enzyme complexes and elucidates the conformational flexibility of the binding pocket. rsc.orgnih.gov |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of Quinolone Derivatives

The effectiveness of a drug is determined not only by its interaction with its target but also by its pharmacokinetic profile, which is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Poor ADME properties are a major cause of failure for drug candidates during clinical trials. researchgate.net Therefore, computational (in silico) prediction of ADME is a critical step in the early stages of drug discovery. researchgate.net

Various computational models and software tools, such as Swiss-ADME, are used to predict the ADME properties of compounds like quinolone derivatives based on their molecular structure. nih.gov These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a molecule. scope-journal.comnih.gov The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP (a measure of lipophilicity) not greater than 5. nih.gov

In silico tools can predict a wide range of properties, including:

Absorption: Parameters like Caco-2 cell permeability (modeling intestinal absorption) and blood-brain barrier (BBB) penetration. nih.govnih.gov

Distribution: Prediction of plasma protein binding (%PPB). nih.gov

Metabolism: Identification of potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Excretion: Estimation of parameters like renal clearance and half-life.

By predicting these properties for novel quinolone derivatives, researchers can prioritize compounds with favorable pharmacokinetic profiles for further development. nih.govnih.gov

Table 3: Common In Silico ADME Parameters and Their Importance

ADME Parameter Description Importance in Drug Design
Lipophilicity (logP) The partitioning of a compound between an oily and an aqueous phase. researchgate.netnih.gov Influences absorption, distribution, and toxicity. Optimal range is crucial for drug-likeness. nih.gov
Aqueous Solubility The ability of a compound to dissolve in water. Essential for absorption from the gastrointestinal tract and for formulation.
Caco-2 Permeability An in vitro model for predicting human intestinal absorption of drugs. nih.gov High permeability suggests good oral absorption. nih.gov
Blood-Brain Barrier (BBB) Permeability The ability of a compound to cross the barrier protecting the central nervous system. Desirable for drugs targeting the brain, but undesirable for those intended to act peripherally. nih.gov
CYP450 Inhibition Inhibition of key metabolic enzymes. Can lead to drug-drug interactions and altered drug clearance.

| hERG Inhibition | Blockade of the hERG potassium ion channel. | A significant concern for cardiotoxicity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Compound Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org A QSAR model is built by correlating molecular descriptors (physicochemical, topological, or electronic properties) of a set of molecules with their experimentally determined activities. nih.govnih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. ej-chem.orgmdpi.com This makes QSAR an invaluable tool for:

Activity Prediction: Estimating the biological activity of virtual compounds before they are synthesized.

Compound Design: Guiding the design of new analogs by identifying which structural features and properties are most important for enhancing activity. nih.gov

Understanding Mechanisms: Providing insights into the structural requirements for a molecule to interact with its biological target.

For quinolone derivatives, QSAR studies have been successfully employed to model their antibacterial activity. nih.gov For example, a 3-D QSAR study on 78 quinolone derivatives identified specific hydrophobic and electronic properties that correlate with their activity against Gram-negative and Gram-positive bacteria. nih.gov Another study used a specific type of QSAR called Hologram QSAR (HQSAR) to analyze a series of 7-chloro-4-aminoquinoline derivatives, generating contribution maps that show which atomic fragments have a positive or negative impact on antimycobacterial activity. nih.gov These models help researchers rationally design new quinolone analogs with improved potency.

| Steric/3D | Molecular volume, Surface area | Represents the three-dimensional properties of the molecule, which are crucial for fitting into a binding site. |

Biological Activity Profiles of Quinolone Derivatives with Relevance to 7 Chloro 1 Methyl 4 Quinolone in Vitro Studies

Antibacterial Activity Spectrum and Potency

Quinolone antibiotics exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and transcription. nih.govresearchgate.net Their primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV. nih.govacs.orgyoutube.com By stabilizing the complex between these enzymes and DNA, quinolones introduce double-stranded breaks in the bacterial chromosome, which ultimately leads to cell death. acs.orgyoutube.com

Quinolone derivatives have demonstrated a broad spectrum of activity, effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The introduction of a fluorine atom at the C6 position and a piperazine (B1678402) ring at the C7 position significantly enhanced their antibacterial potency and spectrum, leading to the development of fluoroquinolones. acs.org For instance, ofloxacin, a related oxazine (B8389632) quinolone derivative, shows excellent in vitro activity against Enterobacteriaceae and is potent against most strains of Pseudomonas aeruginosa. nih.gov It is also significantly more effective than norfloxacin (B1679917) against Acinetobacter spp. and Staphylococcus spp. nih.gov This broad-spectrum efficacy is a hallmark of the quinolone class, making them valuable in treating a wide variety of bacterial infections. nih.gov

Table 1: In Vitro Antibacterial Activity of Representative Quinolone Derivatives

Compound Bacterial Group Specific Pathogens Potency/Activity Noted
Ofloxacin Gram-Negative Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter spp. Excellent in-vitro activity; more potent than norfloxacin against specific strains. nih.gov
Ciprofloxacin (B1669076) Gram-Positive & Gram-Negative Broad Spectrum Interrupts DNA replication by inhibiting both topoisomerase II and IV. uomus.edu.iq

| Nalidixic Acid | Gram-Negative | Enteric Bacteria | Narrow-spectrum activity; known to inhibit DNA synthesis. nih.govuomus.edu.iq |

This table is interactive. Click on the headers to sort the data.

The extensive use and misuse of quinolones have led to a steady increase in bacterial resistance. acs.org The primary mechanisms of resistance involve chromosomal mutations in the genes encoding DNA gyrase and topoisomerase IV, which alter the drug's target and reduce its binding affinity. acs.orgyoutube.comresearchgate.net Another significant mechanism is the reduced accumulation of the drug inside the bacterial cell, either through the underexpression of porins or the overexpression of efflux pumps that actively remove the antibiotic. acs.orgnih.gov Despite these challenges, research into newer generations of quinolones continues, with a focus on developing compounds that can overcome these resistance mechanisms. nih.govacs.org For example, some fourth-generation fluoroquinolones show activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antimalarial Activity

The structural similarity of quinolones to established antimalarial drugs like chloroquine (B1663885) has prompted extensive investigation into their antiplasmodial properties. nih.gov Various quinolone derivatives have shown significant activity against the malaria parasite, Plasmodium falciparum, including strains that are resistant to conventional therapies. researchgate.netnih.gov

Numerous studies have confirmed the potent in vitro antimalarial activity of quinolone derivatives against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. researchgate.netnih.govasm.org An evaluation of 25 quinolones and fluoroquinolones demonstrated that grepafloxacin, trovafloxacin, and ciprofloxacin were among the most effective, with 50% inhibitory concentrations (IC50) below 10 µg/ml against both types of strains. nih.gov Specifically, ciprofloxacin showed IC50 values of (0.26 +/- 0.08) x 10⁻⁴ M against a CQ-S strain and (0.38 +/- 0.15) x 10⁻⁴ M against a CQ-R strain after 48 hours. asm.org Furthermore, novel 7-chloro-4-aminoquinoline derivatives have demonstrated exceptionally high potency, with IC50 values in the low nanomolar range (16-35 nM) against both CQ-S and CQ-R parasite strains. nih.gov

Table 2: In Vitro Antimalarial Activity of Quinolone Derivatives against P. falciparum

Compound P. falciparum Strain IC50 Value (µg/ml) Reference
Grepafloxacin Chloroquine-Sensitive (3D7) 4.5 ± 1.7 nih.gov
Grepafloxacin Chloroquine-Resistant (NF54-R) 3.1 ± 1.8 nih.gov
Ciprofloxacin Chloroquine-Sensitive (3D7) 9.2 ± 2.9 nih.gov
Ciprofloxacin Chloroquine-Resistant (NF54-R) 3.4 ± 1.5 nih.gov
Trovafloxacin Chloroquine-Sensitive (3D7) 9.6 ± 2.2 nih.gov
Trovafloxacin Chloroquine-Resistant (NF54-R) 9.2 ± 4.8 nih.gov
Norfloxacin Chloroquine-Sensitive (3D7) 17.2 ± 5.9 nih.gov

| Norfloxacin | Chloroquine-Resistant (NF54-R) | 6.7 ± 6.1 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

The primary mechanism of action for 4-aminoquinoline (B48711) antimalarials like chloroquine is the inhibition of hemozoin biocrystallization. nih.govnih.gov During its intra-erythrocytic stage, the Plasmodium parasite digests host hemoglobin in its food vacuole, releasing large amounts of toxic free heme. nih.gov The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin (also known as malaria pigment). nih.gov Chloroquine and its analogs are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. nih.govnih.gov Given the structural 7-chloroquinoline (B30040) core, it is highly probable that derivatives like 7-Chloro-1-methyl-4-quinolone share this crucial mechanism of inhibiting hemozoin formation, which remains a key target for novel antimalarial drugs. nih.gov

Anticancer Activity

The anticancer potential of quinolone derivatives has become an area of intense research interest. ekb.eg Their mechanism of action in cancer cells often mirrors their antibacterial activity, primarily through the inhibition of human topoisomerase enzymes, which are vital for DNA replication in rapidly dividing cancer cells. nih.govekb.eg

In vitro studies have shown that various quinolone and quinoline (B57606) derivatives exhibit significant cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov Novel hybrids of 7-chloro-4-aminoquinoline and benzimidazole (B57391) showed potent antiproliferative effects, with GI50 (50% growth inhibition) values ranging from 0.4 to 8 µM against leukemia, lymphoma, and carcinoma cell lines. mdpi.com Another study found that a 6-chloro-quinoline derivative caused an 82.9% reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov The anticancer effects are not limited to topoisomerase inhibition; other mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. ekb.egnih.govnih.gov Research indicates that these compounds can be selective, showing higher cytotoxicity against cancerous cells compared to normal, healthy cells. nih.gov

Table 3: In Vitro Anticancer Activity of 7-Chloroquinoline Derivatives

Derivative Class Cancer Cell Line Activity Metric Result Reference
7-chloro-4-aminoquinoline-benzimidazole hybrid Leukemia (CCRF-CEM) GI50 0.4 - 8 µM mdpi.com
7-chloro-4-aminoquinoline-benzimidazole hybrid T-cell lymphoma (Hut78) GI50 0.4 - 8 µM mdpi.com
7-chloro-4-aminoquinoline-benzimidazole hybrid Cervical adenocarcinoma (HeLa) GI50 > 50 µM mdpi.com
7-chloro-4-aminoquinoline-benzimidazole hybrid Breast adenocarcinoma (MCF-7) GI50 > 50 µM mdpi.com

This table is interactive. Click on the headers to sort the data for different perspectives.

Table of Mentioned Compounds

Compound Name
This compound
Ofloxacin
Norfloxacin
Ciprofloxacin
Grepafloxacin
Trovafloxacin
Nalidixic acid
Chloroquine
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid

In vitro Antiproliferative Effects on Cancer Cell Lines

Derivatives of 7-chloroquinoline have demonstrated significant in vitro antiproliferative activity against a variety of human cancer cell lines. These compounds showcase the potential of the 7-chloro-4-quinolone scaffold as a basis for the development of new anticancer agents.

A series of 7-chloro-(4-thioalkylquinoline) derivatives were assessed for their cytotoxic effects on eight human cancer cell lines and four non-tumor cell lines. Among these, sulfonyl N-oxide derivatives generally showed higher cytotoxicity than the corresponding sulfanyl (B85325) and sulfinyl derivatives ul.ienih.gov. For instance, compound 81 (a sulfonyl N-oxide derivative) showed pronounced selectivity against human colorectal cancer cells (HCT116 and HCT116p53−/−), leukemia cell lines (CCRF-CEM, K562), lung cancer cells (A549), and osteosarcoma cells (U2OS) ul.ie.

Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated. Compounds with an unsubstituted benzimidazole ring displayed strong cytotoxic activity, particularly against lymphoma and leukemia cells, with GI50 values ranging from 0.4 to 8 µM mdpi.com. Another study described new di- and trimeric quinoline derivatives with antiproliferative activities against human solid cancer cell lines MCF-7 (breast) and PA-1 (ovarian) nih.gov.

The table below summarizes the in vitro antiproliferative activity of selected 7-chloroquinoline derivatives.

Target-Specific Anticancer Mechanisms

The anticancer activity of quinolone derivatives is attributed to several mechanisms of action, including the inhibition of crucial cellular enzymes and the induction of apoptosis. Many quinolin-2(H)-one and quinolin-4(H)-one derivatives have been identified as inhibitors of proteins and enzymes vital for cancer cell growth, such as topoisomerase, microtubules, and various protein kinases nih.govdntb.gov.ua.

Studies on 7-chloro-(4-thioalkylquinoline) derivatives found that at concentrations five times their IC50 value, the compounds caused an accumulation of CCRF-CEM leukemia cells in the G0/G1 phase of the cell cycle ul.ie. This was accompanied by the inhibition of DNA and RNA synthesis and the induction of apoptosis ul.ie. Similarly, certain 7-chloro-4-aminoquinoline-benzimidazole hybrids were found to induce apoptosis in HuT78 cells after 24 hours of treatment, which was associated with the disruption of the mitochondrial membrane potential mdpi.com. The mechanism for some fluoroquinolone derivatives has been linked to the inhibition of the cell cycle in the sub-G1 phase and the induction of DNA fragmentation .

Antiviral Activity (e.g., against HIV, HCV)

The quinoline scaffold is a component of compounds investigated for antiviral properties. Chloroquine, a well-known 7-chloroquinoline, and its derivative hydroxychloroquine (B89500) have been shown to possess broad anti-HIV-1 activity, affecting various strains in different cell types nih.gov. The proposed mechanism involves interference with the post-transcriptional modification of the viral envelope glycoprotein (B1211001) gp120, which is crucial for viral infectivity researchgate.netnih.gov. Studies have also identified 7-hydrazino-8-hydroxyquinoline derivatives that display anti-HIV activity in infected cells at submicromolar concentrations mdpi.com.

In the context of Hepatitis C Virus (HCV), the development of direct-acting antivirals (DAAs) has been a major focus of research mdpi.com. While specific studies on this compound are not prominent, related heterocyclic structures have been explored. For instance, certain quinoxaline (B1680401) derivatives have been evaluated for their anti-HCV potential mdpi.com. The antihistamine chlorcyclizine, which has a different core structure but has demonstrated anti-HCV activity by targeting viral entry, has been a starting point for the development of derivatives with improved properties nih.gov. Furthermore, a paulownin (B29309) derivative incorporating a quinolinic ring framework demonstrated potent in vitro activity against the Chikungunya virus (CHIKV) by reducing viral replication nih.gov.

Other Reported Biological Activities (e.g., antitrypanosomal, antileishmanial, antifungal, anti-quorum sensing)

Beyond anticancer and antiviral research, derivatives of 7-chloroquinoline have been evaluated for a range of other biological activities, demonstrating the scaffold's broad therapeutic potential.

Antitrypanosomal and Antileishmanial Activity: Quinolone derivatives have been tested for activity against trypanosomatid parasites. Fluoroquinolones have shown in vitro activity against bloodstream-form Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis nih.gov. Tetracyclic fluoroquinolone analogs were found to be the most potent nih.gov. Other studies have shown that fluoroquinolones with bulky substituents at the C-7 position exhibit increased antitrypanosomal activity researchgate.net. The mechanism for these compounds is believed to involve the targeting of type II topoisomerase nih.gov. Derivatives of 2-arylquinazolin-4-hydrazine have also shown activity against Trypanosoma cruzi nih.gov.

Antifungal Activity: Several studies have confirmed the antifungal properties of 7-chloroquinoline derivatives. A series of fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for in vitro activity against eight fungi, including various Candida and Rhodotorula species. Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole (B54011) nih.govnih.govresearchgate.net. Ciprofloxacin/quinoline derivatives have also demonstrated potent antifungal activity against Candida species mdpi.com.

Anti-quorum Sensing Activity: Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for anti-infective therapies plos.orgnih.gov. Quinolone compounds are intrinsically linked to this system, particularly in Pseudomonas aeruginosa, which uses the Pseudomonas quinolone signal (PQS) for QS nih.gov. Research has shown that quinolone signals produced by the PQS system in P. aeruginosa can inhibit the predatory activity of Bdellovibrio bacteriovorus, suggesting a defensive role for these molecules nih.gov. This inherent link to QS pathways suggests that synthetic quinolone derivatives could be developed to modulate these systems.

The table below provides a summary of these additional biological activities.

Future Research Directions and Rational Quinolone Design

Development of Novel Quinolone Derivatives with Enhanced Biological Profiles

The modification of the basic 4-quinolone structure is a primary strategy for developing new therapeutic agents. nih.gov Key areas of modification on the quinolone scaffold that influence biological activity include:

N-1 Substituent: The group at the N-1 position can influence the compound's potency and spectrum of activity.

C-6 Position: The introduction of a fluorine atom at this position was a critical step in creating the highly potent fluoroquinolone class. asm.org

C-7 Substituent: Modifications at this position are known to significantly impact antibacterial potency, bioavailability, and physicochemical properties. msu.edu

C-8 Position: Substitutions here can also modulate the activity of the resulting derivatives. nih.gov

Derivatives of the 7-chloroquinoline (B30040) and 4-quinolone core have been synthesized and explored for a wide range of biological activities beyond antibacterial effects, including antimalarial, anticancer, antitubercular, antifungal, and antiviral properties. mdpi.comresearchgate.netnih.govnih.gov This highlights the versatility of the quinolone pharmacophore as a template for drug discovery. nih.gov

Strategies for Overcoming Emerging Resistance Mechanisms

Bacterial resistance to quinolone antibiotics is a significant clinical challenge. nih.gov The primary mechanisms of resistance include:

Target-Mediated Resistance: Mutations in the target enzymes, DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drug. nih.govyoutube.comresearchgate.net

Reduced Drug Accumulation: This occurs through either decreased uptake (e.g., alterations in outer membrane proteins) or increased efflux of the drug by bacterial pumps. nih.govnih.gov

Plasmid-Mediated Resistance: The acquisition of genes that produce proteins capable of protecting the bacterial cell from the drug's effects. nih.govresearchgate.net

Strategies to overcome resistance often involve designing new quinolone derivatives that can evade these mechanisms. For instance, introducing bulky substituents at the C-7 position can sometimes restore activity against resistant strains. nih.gov Another approach is the development of compounds that inhibit non-essential bacterial targets, acting as adjuvants to restore the efficacy of existing antibiotics. nih.gov

Integration of Advanced Computational Methodologies in Quinolone Discovery

Computational tools are increasingly vital in the rational design of new quinolone derivatives. researchgate.net Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how new compounds will interact with their biological targets. nih.gov These in silico methods allow researchers to:

Screen large libraries of virtual compounds to identify promising candidates. nih.gov

Predict the binding affinity of a designed molecule to its target enzyme (e.g., DNA gyrase). nih.gov

Analyze structure-activity relationships to understand how specific chemical modifications affect biological efficacy. nih.govnih.gov

Optimize pharmacokinetic properties to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Pharmacophore modeling, which identifies the essential three-dimensional features of a molecule required for its biological activity, is used to guide the design of novel quinolones with desired therapeutic effects. nih.govnih.gov

Exploration of Novel Biological Targets for Quinolone Pharmacophores

While the primary targets for antibacterial quinolones are DNA gyrase and topoisomerase IV, the versatile quinolone scaffold has shown activity against a range of other biological targets. researchgate.netnih.gov This has expanded the potential therapeutic applications of quinolone-based compounds. Research has identified quinolone derivatives with potential as:

Anticancer Agents: Targeting human topoisomerases or other proteins involved in cancer cell proliferation. mdpi.comresearchgate.net

Antimalarial Agents: Acting against various stages of the Plasmodium falciparum parasite. nih.govnih.gov

Antiviral Agents: For example, inhibiting the SARS-CoV-2 main protease (Mpro). nih.gov

Antifungal and Antileishmanial Agents: Demonstrating efficacy against various fungal and protozoan pathogens. researchgate.netnih.gov

The ability of the quinolone core to serve as a privileged scaffold in medicinal chemistry ensures continued exploration for new biological applications. mdpi.com

Interdisciplinary Collaboration in Quinolone Research

The development of new quinolone-based therapeutics is a complex process that benefits significantly from interdisciplinary collaboration. This involves the combined expertise of:

Medicinal Chemists: For the rational design and synthesis of novel derivatives.

Microbiologists: To evaluate antibacterial/antifungal activity and study mechanisms of resistance.

Pharmacologists: To assess the efficacy and safety of new compounds in biological systems.

Computational Scientists: To perform in silico modeling, predict activity, and analyze structure-activity relationships.

Clinicians: To provide insight into unmet medical needs and conduct clinical trials.

Such collaborations are essential for translating basic scientific discoveries into effective clinical treatments and addressing global health challenges like antimicrobial resistance.

Q & A

Q. What are the common synthetic routes for 7-chloro-1-methyl-4-quinolone, and how do reaction conditions affect yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted anthranilic acid derivatives or ring-closing metathesis (RCM). Key steps include:

  • Route 1 (3-step synthesis):
    • Intermediate formation: React 2-amino-5-chloroacetophenone with triethylamine and sodium iodide in acetonitrile .
    • Cyclization: Use magnesium and ammonium chloride as catalysts under reflux .
    • Demethylation: Treat with sodium hydroxide in methanol/water to yield the final product .
  • Route 2 (RCM-based):
    • Employ Grubbs second-generation catalyst in dichloromethane at 50°C, followed by hydrolysis with NaOH in methanol/water .

Critical Factors for Yield Optimization:

  • Temperature: Higher yields (>80%) are achieved in RCM at 50°C vs. traditional cyclization (60–70% at reflux) .
  • Catalyst Choice: Grubbs catalysts reduce side products compared to Mg/NH4Cl systems .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for aromatic protons in the δ 7.2–8.5 ppm range and methyl groups at δ 2.5–3.0 ppm.
    • ¹³C NMR: The carbonyl (C=O) signal appears at δ 175–180 ppm .
  • X-ray Crystallography:
    • Triclinic crystal system (space group P1) with unit cell parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å. Confirm via CCDC deposition (e.g., CCDC 8027487) .
  • IR Spectroscopy: Key peaks include C=O stretch at ~1631 cm⁻¹ and C-Cl at ~840 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

Methodological Answer: Discrepancies in antimalarial vs. antitumor activity data (e.g., IC50 variations) arise from:

  • Structural Modifications: Substituents at the 2- and 3-positions alter target binding. For example:
    • Antimalarial Activity: Requires a 4-hydroxyphenylamino group (IC50: 0.8 µM vs. Plasmodium falciparum) .
    • Antitumor Activity: Enhanced by halogenation (e.g., 7-Cl) and alkylation (e.g., 1-methyl) in in vitro screens .
  • Assay Conditions: Use standardized protocols (e.g., RPMI-1640 media, 72-hour incubation) to compare results .

Data Reconciliation Strategy:

  • Conduct dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) and validate with orthogonal assays (e.g., apoptosis vs. proliferation markers) .

Q. What strategies improve the solubility of this compound for in vivo pharmacological studies?

Methodological Answer: Approach 1: Co-solvent Systems

  • Use DMSO:PEG-400 (1:4 v/v) for aqueous solubility up to 2.5 mg/mL .
    Approach 2: Salt Formation
  • Synthesize sulfate salts (e.g., hydroxychloroquine sulfate) to enhance bioavailability (logP reduction from 3.2 to 1.8) .
    Approach 3: Prodrug Design
  • Introduce phosphate esters at the 4-position, increasing solubility by 10-fold in PBS (pH 7.4) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Target: Plasmodium DHODH (PDB: 1TV5).
    • Key interactions: Chlorine forms halogen bonds with Leu197 (ΔG = -9.2 kcal/mol) .
  • QSAR Studies:
    • Correlate Hammett σ values of substituents with antimalarial activity (R² = 0.89) .
  • ADMET Prediction (ADMETLab 2.0):
    • Prioritize derivatives with hepatic clearance <15 mL/min/kg and BBB permeability <0.1 .

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